1-(4-Hydroxyphenyl)-3-phenylpropan-1-one
CAS No.: 36941-00-1
Cat. No.: VC0191494
Molecular Formula: C15H14O2
Molecular Weight: 226.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36941-00-1 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 |
| IUPAC Name | 1-(4-hydroxyphenyl)-3-phenylpropan-1-one |
| Standard InChI | InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 |
| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one belongs to the chemical class of dihydrochalcones, featuring a phenyl group attached to a propanone backbone, with a hydroxyl group at the para position of one phenyl ring . The compound consists of two aromatic rings connected by a three-carbon chain with a ketone functional group. This structure is responsible for its distinct chemical reactivity and biological properties.
Chemical Identification Data
The compound is precisely identified through various chemical descriptors as presented in Table 1.1:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(4-hydroxyphenyl)-3-phenylpropan-1-one |
| CAS Number | 36941-00-1 |
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| InChI | InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 |
| InChIKey | BHWYSWYRTKETRK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O |
The chemical structure features a phenyl ring (C6H5-) attached to a three-carbon propanone chain (-CH2-CH2-CO-), which is further connected to a p-hydroxyphenyl group (HO-C6H4-) . This arrangement creates a molecule with distinct reactivity at multiple sites, including the ketone group and the hydroxyl-substituted aromatic ring.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one can be accomplished through several methods in laboratory settings. One common approach involves the condensation reaction between benzaldehyde and substituted acetophenone derivatives in the presence of a base catalyst, followed by selective reduction .
The compound can also be prepared through the hydrogenation of the corresponding chalcone precursor. Evidence from recent synthetic chemistry publications indicates that this compound is often isolated during the preparation of various phenylpropanoid derivatives, suggesting its role as both a target molecule and a synthetic intermediate .
Natural Sources
Interestingly, 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has been isolated from natural sources. Research conducted at Obafemi Awolowo University in Nigeria identified this compound in the leaves of Annona muricata (Linn.), commonly known as soursop . This finding highlights the compound's presence in natural plant matrices and suggests potential traditional medicinal applications that may have preceded scientific investigation.
Biological Activities
Antimicrobial Properties
One of the most significant biological activities of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is its antimicrobial effect. Research conducted on the compound isolated from Annona muricata leaves demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The compound exhibited impressive zones of inhibition ranging from 17.33 ± 1.15 mm to 31.33 ± 1.15 mm against various bacterial test species, indicating its potential as an antimicrobial agent . Table 3.1 summarizes the antimicrobial activity data available from current research:
| Bacterial Type | Zone of Inhibition Range (mm) |
|---|---|
| Gram-positive and Gram-negative bacteria | 17.33 ± 1.15 to 31.33 ± 1.15 |
The mechanism of this antimicrobial activity is believed to involve disruption of bacterial cell membranes and inhibition of cell division, though detailed mechanistic studies are still emerging in the scientific literature .
Antioxidant Properties
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has also demonstrated antioxidant properties, which may contribute to its potential therapeutic applications. The presence of the phenolic hydroxyl group in its structure is likely responsible for this activity, as phenolic compounds commonly exhibit free radical scavenging capabilities .
Research Applications
Pharmaceutical Research
The antimicrobial and antioxidant properties of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one make it a compound of interest in pharmaceutical research. Its broad-spectrum antimicrobial activity suggests potential applications in developing new antibacterial agents, particularly important in the context of increasing antimicrobial resistance .
Chemical Research Applications
In chemical research, 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one serves as a valuable intermediate for the synthesis of more complex molecules. Its functional groups, including the ketone and hydroxyl moieties, provide sites for further chemical modifications, making it a versatile building block in organic synthesis .
The compound is particularly valuable in studies focusing on structure-activity relationships of dihydrochalcones, helping researchers understand how structural modifications affect biological activities. This information can guide the rational design of novel compounds with enhanced properties for specific applications.
Comparative Analysis
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one belongs to the broader family of dihydrochalcones, which includes numerous structurally related compounds with varying substituents on the aromatic rings. Comparing this compound with similar structures provides insights into structure-activity relationships and helps position it within the context of related research.
Table 5.1 presents a comparison of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one with some structurally related compounds:
| Compound | Key Structural Difference | Notable Properties |
|---|---|---|
| 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | Hydroxyl group at para position of one phenyl ring | Antimicrobial and antioxidant activities |
| 3-(4-chlorophenyl)-1-phenylpropan-1-one | Chloro substituent instead of hydroxyl group | Different polarity and reactivity profile |
| 1,3-bis(4-methoxyphenyl)propan-1-one | Methoxy groups instead of hydroxyl | Altered electronic properties and bioactivity |
This comparison highlights how subtle structural modifications can significantly impact the properties and activities of dihydrochalcones, providing valuable information for structure-based drug design and optimization.
Current Research and Future Perspectives
Recent Research Findings
Recent research on 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has primarily focused on its isolation from natural sources and preliminary evaluations of its biological activities. The identification of this compound in Annona muricata leaves by researchers at Obafemi Awolowo University represents a significant contribution to understanding its natural occurrence and potential ethnopharmacological significance .
Additionally, analytical methods for the identification and characterization of this compound have improved, as evidenced by detailed spectroscopic data available in chemical databases and research publications . These advancements facilitate more accurate structural determinations and purity assessments, essential for reliable biological and chemical studies.
Future Research Directions
Several promising research directions could expand our understanding of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one:
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Detailed mechanistic studies of its antimicrobial activity, including target identification and resistance potential
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Comprehensive evaluation of its pharmacokinetic properties and toxicity profile
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Investigation of structure-activity relationships through the synthesis and testing of analogues with modified substituents
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Exploration of potential synergistic effects with established antimicrobial agents
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Examination of its effects on specific inflammatory pathways and oxidative stress markers
These research avenues could significantly contribute to determining the full potential of this compound in pharmaceutical applications and chemical synthesis.
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